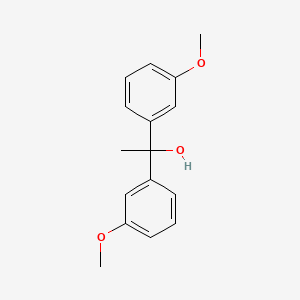

1,1-Bis(3-methoxyphenyl)ethanol

Description

Contextual Significance within Aryl Alcohol Chemistry

Aryl alcohols, which contain a hydroxyl group attached to a carbon atom that is in turn bonded to an aromatic ring, are a broad and important class of organic compounds. wikipedia.org They serve as key intermediates in the synthesis of numerous valuable molecules, including pharmaceuticals and fragrances. nih.gov Within this class, diaryl- and triarylmethanols are of particular interest due to their prevalence in natural products and pharmacologically active compounds. nsf.gov

The compound 1,1-Bis(3-methoxyphenyl)ethanol belongs to the subclass of tertiary diaryl ethanols. The presence of the two methoxy (B1213986) groups at the meta positions of the phenyl rings significantly influences the electronic properties and reactivity of the molecule. This substitution pattern provides a unique electronic environment compared to its ortho- and para-substituted isomers, affecting factors like the stability of potential carbocation intermediates and the nucleophilicity of the aromatic rings. The study of such substituted aryl alcohols contributes to a deeper understanding of structure-reactivity relationships and informs the design of new synthetic methodologies.

Foundational Research Objectives for this compound

Initial research into compounds like this compound is often driven by several fundamental objectives in organic chemistry. A primary goal is the development of novel and efficient synthetic methods. The synthesis of unsymmetrical triarylmethanols, for instance, has been achieved through tandem arylation/oxidation of diarylmethanes, highlighting the ongoing effort to create complex molecules from simpler precursors. nih.gov

Another key objective is the exploration of the compound's reactivity. The tertiary alcohol functional group can undergo a variety of transformations, including dehydration, substitution, and rearrangement reactions. msu.edu The specific influence of the meta-methoxy groups on these reactions is a subject of research interest. For example, the electronic nature of the substituents can affect the rate and outcome of reactions proceeding through carbocationic intermediates. nih.gov

Furthermore, understanding the spectroscopic properties of this compound is crucial for its characterization and for monitoring its transformations. Spectroscopic data, such as that obtained from Nuclear Magnetic Resonance (NMR), provides detailed information about the molecular structure. rsc.org

Overview of Current Research Landscape and Future Trajectories

The current research landscape for aryl alcohols, including this compound, is characterized by a drive towards more efficient and sustainable synthetic methods. This includes the use of transition-metal catalysis and the exploration of novel cross-coupling reactions. nih.govprinceton.eduorganic-chemistry.org For instance, nickel-catalyzed reactions have emerged as a powerful tool for the functionalization of C-H bonds in diarylmethanes, offering a direct route to more complex structures. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C16H18O3 |

|---|---|

Molecular Weight |

258.31 g/mol |

IUPAC Name |

1,1-bis(3-methoxyphenyl)ethanol |

InChI |

InChI=1S/C16H18O3/c1-16(17,12-6-4-8-14(10-12)18-2)13-7-5-9-15(11-13)19-3/h4-11,17H,1-3H3 |

InChI Key |

CBLCIMMRKZLTTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)(C2=CC(=CC=C2)OC)O |

Origin of Product |

United States |

Chemical Reactivity and Transformational Pathways of 1,1 Bis 3 Methoxyphenyl Ethanol

Reactions Involving the Tertiary Hydroxyl Functional Group

The tertiary nature of the alcohol at the benzylic position significantly influences its reactivity. The carbon bearing the hydroxyl group is bonded to two phenyl rings and a methyl group, creating a sterically congested environment. This steric hindrance, combined with the electronic effects of the methoxy (B1213986) groups, governs the pathways of reactions involving the -OH group.

Dehydration Reactions and Olefin Formation

The acid-catalyzed dehydration of tertiary alcohols is a classic method for the synthesis of alkenes. libretexts.orgchemguide.co.uk For 1,1-bis(3-methoxyphenyl)ethanol, this reaction is expected to proceed readily under acidic conditions to form the corresponding olefin, 1,1-bis(3-methoxyphenyl)ethene.

The mechanism for this transformation is typically an E1 (Elimination, Unimolecular) process. libretexts.orglibretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group, water. libretexts.orgchemguide.co.uk The departure of the water molecule results in the formation of a stable tertiary carbocation, which is further stabilized by resonance delocalization of the positive charge across both methoxy-substituted phenyl rings. Subsequent deprotonation of an adjacent carbon (from the methyl group) by a weak base (like water or the conjugate base of the acid) yields the alkene. nih.gov Due to the stability of the intermediate carbocation, the conditions required for the dehydration of tertiary alcohols are generally milder than those for secondary or primary alcohols. libretexts.orglibretexts.org

Table 1: Expected Conditions and Products for Dehydration

| Reactant | Reagent/Catalyst | Temperature (°C) | Product |

|---|

Etherification and Esterification Reactions

Direct etherification and esterification of tertiary alcohols like this compound can be challenging due to significant steric hindrance around the hydroxyl group and the propensity for elimination reactions under acidic conditions. msu.edu

Etherification: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not feasible for producing ethers from tertiary alcohols because the tertiary alkoxide is a strong base, leading predominantly to elimination of the alkyl halide. Alternative methods for synthesizing tertiary ethers might involve the reaction of the alcohol with a highly reactive alkylating agent under specific conditions that minimize elimination.

Esterification: The direct Fischer esterification with a carboxylic acid under acidic catalysis is often inefficient for tertiary alcohols due to rapid dehydration. However, esterification can be achieved using more reactive acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine. The base serves to neutralize the HCl or carboxylic acid byproduct, driving the reaction forward and preventing acid-catalyzed dehydration of the starting alcohol.

Table 2: Plausible Pathways for Ether and Ester Formation

| Transformation | Reagents | Product | Notes |

|---|---|---|---|

| Esterification | Acetyl chloride, Pyridine | 1,1-Bis(3-methoxyphenyl)ethyl acetate | Pyridine acts as a base to neutralize the HCl byproduct. |

Oxidative Transformations (e.g., Cleavage Reactions)

The oxidation of tertiary alcohols is not straightforward as they lack a hydrogen atom on the carbinol carbon. Therefore, they are resistant to oxidation under standard conditions that would typically convert primary or secondary alcohols to aldehydes, ketones, or carboxylic acids.

However, under harsh oxidative conditions, cleavage of carbon-carbon bonds can occur. For this compound, strong oxidizing agents could potentially lead to the cleavage of the C-C bond between the quaternary carbon and one of the phenyl rings, or cleavage of the bond to the methyl group. Such reactions often require forcing conditions and can lead to a mixture of products, including ketones derived from the aromatic moieties (e.g., 3-methoxyacetophenone or 3,3'-dimethoxybenzophenone) and further oxidation products. For instance, oxidative cleavage of similar 1,1-diarylethanols can yield benzophenones. The specific products would depend heavily on the reagents used and the reaction conditions.

Electrophilic Aromatic Substitution on the Bis(3-methoxyphenyl) Moieties

The two phenyl rings in this compound are activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy groups.

Regioselectivity and Directing Effects of Methoxy Groups

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. libretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions. libretexts.org

In the case of the 3-methoxyphenyl (B12655295) (or meta-methoxyphenyl) rings, the positions relative to the methoxy group are:

Positions 2 and 6: ortho to the methoxy group.

Position 4: para to the methoxy group.

Position 5: meta to the methoxy group.

The directing effect of the methoxy group strongly favors substitution at the ortho and para positions (2, 4, and 6). The other substituent on the ring is the bulky 1-hydroxy-1-(3-methoxyphenyl)ethyl group at position 1. This large group will exert a significant steric hindrance, particularly at the adjacent ortho positions (2 and 6). Therefore, electrophilic attack is most likely to occur at the position para to the methoxy group (position 4) and the less sterically hindered ortho position (position 6). The position ortho to both substituents (position 2) would be the most sterically hindered and thus the least favored site for substitution.

Halogenation, Nitration, and Sulfonation Studies

While specific studies on this compound may not be widely documented, the outcomes of these common electrophilic aromatic substitution reactions can be predicted based on established principles. masterorganicchemistry.comresearchgate.net

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or FeCl₃) is expected to result in the substitution of hydrogen atoms on the aromatic rings. Due to the directing effects described, the primary products would be the 4-halo and 6-halo substituted derivatives. It is possible to achieve polyhalogenation under more forcing conditions due to the activating nature of the methoxy groups.

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This electrophile will attack the activated rings, yielding nitro-substituted products. Again, substitution is predicted to occur preferentially at the C-4 and C-6 positions of one or both aromatic rings, depending on the stoichiometry of the reagents used.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) introduces a sulfonic acid (-SO₃H) group onto the aromatic rings. youtube.com This reaction is typically reversible. The electrophile, SO₃ (or protonated SO₃), will add to the positions activated by the methoxy group, primarily C-4 and C-6.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Monosubstituted Product(s) on one ring |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 1-(3-Methoxy-4-bromophenyl)-1-(3-methoxyphenyl)ethanol and 1-(3-Methoxy-6-bromophenyl)-1-(3-methoxyphenyl)ethanol |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Methoxy-4-nitrophenyl)-1-(3-methoxyphenyl)ethanol and 1-(3-Methoxy-6-nitrophenyl)-1-(3-methoxyphenyl)ethanol |

Cleavage and Rearrangement Reactions

While the classical Pinacol rearrangement involves the transformation of a 1,2-diol into a carbonyl compound, analogous acid-catalyzed rearrangements can be envisaged for this compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com The reaction is initiated by the protonation of the hydroxyl group by an acid, forming a good leaving group (water). Departure of the water molecule results in the formation of a stable tertiary carbocation.

In the case of this compound, the formation of the tertiary carbocation is facilitated by the electron-donating methoxy groups on the phenyl rings, which stabilize the positive charge through resonance. This carbocation can then undergo rearrangement. Although a classic 1,2-alkyl or 1,2-hydride shift is not possible from the carbinol carbon itself, if the reaction were to proceed from an analogous 1,2-diol precursor to this compound, a migratory aptitude of different groups would determine the product. wikipedia.org Generally, a phenyl group has a higher migratory aptitude than a methyl group.

A plausible acid-catalyzed rearrangement for a related hypothetical 1,2-diol, 1,1-bis(3-methoxyphenyl)ethane-1,2-diol, would proceed as follows:

Protonation of a hydroxyl group: The acid catalyst protonates one of the hydroxyl groups.

Loss of water: The protonated hydroxyl group leaves as a water molecule, forming a carbocation. The more stable carbocation will be preferentially formed.

Rearrangement: A group from the adjacent carbon migrates to the carbocation center. The group with the higher migratory aptitude (in this case, a 3-methoxyphenyl group) would likely migrate.

Deprotonation: A proton is lost from the resulting oxonium ion to yield the final ketone product.

For this compound itself, under strong acid conditions, rearrangement could potentially lead to the formation of a more stable isomeric structure, although dehydration to form an alkene is a more common pathway for tertiary alcohols. libretexts.orgchemguide.co.uk

The most characteristic reaction of this compound involving the cleavage of the carbon-oxygen bond is acid-catalyzed dehydration. libretexts.orgchemguide.co.uk This reaction proceeds via an E1 (elimination, unimolecular) mechanism due to the stability of the tertiary carbocation intermediate that is formed.

The mechanism involves three key steps:

Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group is protonated by the acid catalyst.

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the cleavage of the C-O bond and the formation of a tertiary carbocation. This is the rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and yielding 1,1-bis(3-methoxyphenyl)ethene.

The conditions for this reaction typically involve heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid. libretexts.orgchemguide.co.uk

Table 1: Representative Conditions for Acid-Catalyzed Dehydration of Tertiary Alcohols

| Catalyst | Temperature (°C) | Solvent | Product Yield (%) |

| Sulfuric Acid (conc.) | 50-100 | None or inert solvent | >90 |

| Phosphoric Acid | 85-120 | None | High |

| p-Toluenesulfonic acid | Reflux | Toluene | High |

Note: This table presents typical conditions for the dehydration of tertiary alcohols and is representative of the expected conditions for this compound.

Mechanistic Investigations of Reaction Pathways

Kinetic studies of the acid-catalyzed reactions of this compound would likely show that the rate of reaction is dependent on the concentration of both the alcohol and the acid catalyst. For the E1 dehydration, the rate law is typically expressed as:

Rate = k[Alcohol][H⁺]

The rate-determining step is the formation of the carbocation, and therefore, any factor that stabilizes this intermediate will increase the reaction rate. koreascience.kramherst.edukoreascience.kr The two electron-donating methoxy groups in this compound would significantly stabilize the tertiary carbocation, leading to a relatively fast reaction rate compared to tertiary alcohols with electron-withdrawing groups on the aromatic rings.

Kinetic studies on the solvolysis of similar benzylic systems have shown a strong dependence on the solvent polarity, with more polar solvents facilitating the formation of the carbocation and thus increasing the reaction rate. koreascience.krkoreascience.kr

Table 2: Hypothetical Rate Constants for the Dehydration of Substituted 1,1-Diaryl-ethanols

| Substituent on Phenyl Ring | Relative Rate Constant (k_rel) |

| 4-Methoxy | ~100 |

| 3-Methoxy | ~10 |

| None | 1 |

| 4-Nitro | ~0.01 |

Note: This table provides hypothetical relative rate constants to illustrate the electronic effect of substituents on the rate of dehydration of 1,1-diaryl-ethanols. The values are based on general principles of carbocation stability.

The primary reaction intermediate in the acid-catalyzed reactions of this compound is the 1,1-bis(3-methoxyphenyl)ethyl cation . This tertiary benzylic carbocation is significantly stabilized by:

Hyperconjugation: The interaction of the empty p-orbital of the carbocation with the adjacent C-H and C-C sigma bonds.

Resonance: Delocalization of the positive charge into the two phenyl rings. The electron-donating methoxy groups at the meta positions provide moderate stabilization through their inductive effect, and more importantly, can participate in resonance stabilization of the positive charge when it is delocalized to the ortho and para positions of the rings.

The formation of this stable carbocation is the driving force for the observed cleavage and rearrangement reactions. masterorganicchemistry.commsu.edu In mechanistic studies, the presence of such intermediates can be inferred from the reaction products and kinetic data. Spectroscopic techniques, such as NMR spectroscopy at low temperatures, can sometimes be used to directly observe stable carbocations. Trapping experiments, where a nucleophile is added to capture the carbocation, can also provide evidence for its existence.

Advanced Spectroscopic and Structural Elucidation of 1,1 Bis 3 Methoxyphenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental data on the molecular framework of 1,1-Bis(3-methoxyphenyl)ethanol. In a typical analysis using deuterochloroform (CDCl₃) as a solvent, the ¹H NMR spectrum displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons appear as a complex multiplet in the range of δ 7.29–7.22 ppm. Signals for the methoxy (B1213986) groups appear as a sharp singlet at approximately δ 3.81 ppm, while the hydroxyl proton is typically observed as a singlet around δ 5.34 ppm.

The ¹³C NMR spectrum complements this information by detailing the carbon skeleton. Key resonances include those for the methoxy carbons at δ 55.2 ppm and the quaternary carbinol carbon at δ 79.4 ppm. The aromatic carbons show a series of signals corresponding to their distinct electronic environments, with the carbon atoms attached to the methoxy groups appearing around δ 159.6 ppm and other aromatic carbons resonating at various shifts including δ 144.2, 129.3, 119.6, 113.7, and 112.7 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ rsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.29–7.22 (m) | 129.3, 119.6, 113.7, 112.7 |

| -OCH₃ | 3.81 (s) | 55.2 |

| -OH | 5.34 (s) | - |

| Quaternary C-OH | - | 79.4 |

| Aromatic C-O | - | 159.6 |

| Aromatic C (quaternary) | - | 144.2 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. epfl.chyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings, helping to delineate the substitution pattern. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is crucial for assigning the signals of the protonated aromatic carbons by linking them to their directly bonded protons. For instance, the aromatic proton signals between δ 7.29-7.22 ppm would show cross-peaks to their corresponding carbon signals in the δ 112-130 ppm range.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. nih.govchemrxiv.org For this compound, with a molecular formula of C₁₆H₁₈O₃, the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass value that closely matches this theoretical value, typically within a few parts per million (ppm), thus verifying the molecular formula.

Fragmentation studies within the mass spectrometer provide further structural information. Common fragmentation pathways for tertiary alcohols like this compound include dehydration (loss of a water molecule, H₂O), which would result in a peak at M-18. youtube.comlibretexts.orgdocbrown.info Another significant fragmentation process is alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to the oxygen atom, which would lead to the formation of a stable resonance-stabilized cation. youtube.comlibretexts.org

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov This technique requires the growth of a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise atomic positions can be determined. nih.gov

As of the current literature survey, a specific crystal structure for this compound has not been reported. If such data were available, it would reveal the conformation of the two phenyl rings relative to each other, the orientation of the methoxy groups, and how the molecules pack in the crystal lattice, likely through hydrogen bonding involving the tertiary alcohol group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.govresearchgate.net

The FT-IR spectrum of this compound is expected to show several key absorption bands:

A broad, strong band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol group. researchgate.net

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Asymmetric and symmetric C-O stretching vibrations for the aryl ether (methoxy) groups are expected in the 1250-1000 cm⁻¹ range. researchgate.net

Aromatic C=C stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. The C=C stretching vibrations of the aromatic rings typically give strong Raman signals. foodandnutritionjournal.orgresearchgate.net The symmetric stretching of the C-O-C ether linkage would also be Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Alcohol | O-H stretch | 3600–3200 (broad) | FT-IR |

| Aromatic | C-H stretch | 3100–3000 | FT-IR, Raman |

| Aromatic | C=C stretch | 1600–1450 | FT-IR, Raman |

| Aryl Ether | C-O stretch | 1250–1000 | FT-IR, Raman |

| Alcohol | C-O stretch | ~1150 | FT-IR |

Theoretical and Computational Chemistry Studies on 1,1 Bis 3 Methoxyphenyl Ethanol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for predicting the properties of molecules.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like 1,1-Bis(3-methoxyphenyl)ethanol, which has several rotatable bonds, a conformational analysis would be necessary. This involves systematically rotating the phenyl and hydroxyl groups to identify all possible low-energy conformers and determine the global minimum energy structure.

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for assessing the molecule's kinetic stability and electrical transport properties. A large band gap implies high stability.

Understanding how charge is distributed across a molecule is vital for predicting its interactions with other molecules. DFT calculations can provide information on atomic charges through various population analysis schemes. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and sites of chemical reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To understand how a molecule interacts with light, such as in UV-Vis spectroscopy, TD-DFT calculations are employed. This method is used to calculate the energies of electronic excited states. By determining the transition energies and oscillator strengths, one can predict the absorption spectrum of the molecule. This information is valuable for identifying and characterizing the compound and for designing molecules with specific optical properties.

Reaction Mechanism Modeling and Energetic Profiles

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, one could model various reactions, such as dehydration or oxidation. This involves identifying the transition state structures for each step of the proposed mechanism and calculating the activation energies. The resulting energetic profile provides a detailed understanding of the reaction pathway and helps to predict the feasibility and kinetics of the reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or property descriptors of molecules with a specific property of interest. While no QSPR studies were found specifically for this compound, this methodology could be applied to a series of its analogues. By calculating a range of molecular descriptors (e.g., topological, electronic, steric) for a set of similar compounds with known experimental properties, a predictive model could be developed. This model could then be used to estimate the properties of new, unsynthesized analogues of this compound.

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient information available in the public domain to construct an article on the chemical compound This compound based on the specific outline provided.

The requested topics for the article were:

Applications of 1,1 Bis 3 Methoxyphenyl Ethanol in Contemporary Organic Synthesis

Catalytic Applications or Ligand Design Potential

The available literature and chemical databases frequently contain information on the structurally different secondary alcohol, 1-(3-methoxyphenyl)ethanol (B1583643). However, the applications and chemical properties of this related compound cannot be accurately extrapolated to 1,1-Bis(3-methoxyphenyl)ethanol.

Similarly, while information exists for other bis-aryl ethanol (B145695) derivatives, such as those with different substitution patterns (e.g., 1,1-bis(4-methoxyphenyl) derivatives) or additional modifications, this information is not directly applicable to the subject compound.

Due to the lack of specific research findings for this compound in the context of the required outline, it is not possible to generate a thorough, informative, and scientifically accurate article as requested.

Structure Reactivity Relationship Studies and Analogue Development of 1,1 Bis 3 Methoxyphenyl Ethanol

Investigation of Substituent Effects on Reactivity and Selectivity

The reactivity of the hydroxyl group in the ethanol (B145695) moiety is also influenced by the electronic nature of the aromatic rings. Electron-donating groups increase the electron density on the phenyl rings, which can, in turn, affect the acidity of the hydroxyl proton and the susceptibility of the carbinol carbon to nucleophilic attack or oxidation.

To systematically study these effects, researchers synthesize a series of derivatives with different substituents at various positions on the phenyl rings. The rate and outcome of specific reactions, such as oxidation of the alcohol, dehydration, or electrophilic aromatic substitution, are then compared to the parent compound, 1,1-Bis(3-methoxyphenyl)ethanol.

Table 1: Predicted Substituent Effects on the Reactivity of 1,1-Bis(aryl)ethanol Derivatives

| Substituent (Y) | Electronic Effect | Predicted Effect on Aromatic Ring Reactivity (Electrophilic Substitution) | Predicted Effect on Hydroxyl Group Reactivity |

| -NO2 | Electron-withdrawing | Deactivating | Increased acidity of OH, faster oxidation |

| -Cl | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Deactivating | Increased acidity of OH |

| -CH3 | Electron-donating | Activating | Decreased acidity of OH, slower oxidation |

| -OH | Strongly electron-donating | Activating | Decreased acidity of OH |

Synthesis and Chemical Behavior of Positional and Functional Analogues

The synthesis of positional and functional analogues of this compound allows for a deeper understanding of its chemical behavior. Positional isomers, where the methoxy (B1213986) groups are located at the ortho or para positions, exhibit different reactivity patterns due to altered steric hindrance and electronic effects. For instance, a methoxy group at the para position would exert a stronger activating effect on the ring for electrophilic substitution compared to the meta position.

Functional analogues involve replacing the methoxy groups with other functional moieties or modifying the ethanol backbone. For example, replacing the methoxy groups with hydroxyl or amino groups can significantly alter the compound's solubility, acidity, and potential for hydrogen bonding.

The synthesis of these analogues often involves multi-step reaction sequences. A common approach to synthesizing 1,1-diaryl-ethanols is the Grignard reaction between an appropriate acetophenone (B1666503) and a phenylmagnesium bromide derivative.

Comparative Studies with Mono- and Poly-aryl Ethanol Derivatives

To contextualize the properties of this compound, it is essential to compare it with mono- and other poly-aryl ethanol derivatives.

Mono-aryl ethanols , such as 1-(3-methoxyphenyl)ethanol (B1583643), provide a baseline for understanding the impact of a single substituted phenyl group on the reactivity of the ethanol moiety. The presence of a second aryl group in this compound is expected to significantly influence the stability of potential carbocation intermediates formed during reactions like dehydration, making them more stable and the reaction more facile.

Table 2: Comparison of Physical Properties of Aryl Ethanol Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Phenylethanol | C8H10O | 122.16 | 203 |

| 1-(3-Methoxyphenyl)ethanol | C9H12O2 | 152.19 | 118-120 (at 4 mmHg) |

| 1,1-Diphenylethanol | C14H14O | 198.26 | 297-298 |

| This compound | C16H18O3 | 258.31 | Not readily available |

Development of Novel Derivatives with Enhanced Properties for Specific Applications

The knowledge gained from structure-reactivity studies is applied to the development of novel derivatives of this compound with enhanced properties for specific applications. For instance, the introduction of specific functional groups can be used to create derivatives with potential applications in materials science or as intermediates in the synthesis of more complex molecules.

One area of interest is the development of photochromic materials based on diarylethene structures. researchgate.net While not a direct derivative, the principles of modifying aryl moieties to control electronic properties are relevant. The synthesis of novel derivatives often involves established organic reactions such as esterification, coupling reactions, and the introduction of heterocyclic rings. nih.govmdpi.commdpi.com For example, derivatives incorporating nitrogen-containing heterocycles have been explored for their potential biological activities. nih.gov

The development of these novel derivatives relies on a deep understanding of how structural modifications impact the molecule's electronic and steric properties, thereby influencing its chemical behavior and potential utility.

Q & A

Q. What are the common synthetic routes for 1,1-Bis(3-methoxyphenyl)ethanol, and how are reaction conditions optimized?

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation combines ¹H/¹³C NMR (e.g., δ 7.28 ppm for aromatic protons, δ 70.3 ppm for the alcohol-bearing carbon) and chiral GC to confirm enantiomeric excess (e.g., 97.5% (S)-enantiomer) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 152.0837 m/z) . Computational tools (e.g., PubChem’s InChI key) provide standardized identifiers for database alignment .

Advanced Research Questions

Q. What challenges arise in enantioselective synthesis, and how are they addressed?

- Methodological Answer : Achieving enantioselectivity requires chiral catalysts (e.g., asymmetric hydrogenation catalysts) or enzymatic resolution. For example, chiral GC analysis confirmed 97.5% (S)-enantiomer purity using silica chromatography (10% EtOAc/hexane) and monitoring optical rotation ([α]D²⁵ = −40.4) . Challenges include steric hindrance from methoxy groups, which reduce catalyst efficiency. Mitigation strategies include:

- Screening biocatalysts (e.g., ketoreductases) for improved stereoselectivity .

- Optimizing solvent polarity to enhance enantiomer separation during purification .

Q. How can contradictory data in reaction yields be resolved during scale-up?

- Methodological Answer : Discrepancies in yields (e.g., 30–50% for Fe(NO₃)₃·9H₂O-catalyzed reactions) often stem from:

- Substrate electronic effects : Electron-donating methoxy groups slow reaction kinetics.

- Side reactions : Oxidative byproducts form under prolonged heating.

Solutions include: - DoE (Design of Experiments) : Systematic variation of temperature, catalyst loading, and solvent.

- In-line analytics : Real-time NMR or IR monitoring to identify intermediates .

Q. What are the emerging applications in medicinal chemistry?

- Methodological Answer : Derivatives show promise as antimicrobial agents. Researchers synthesize chalcones (e.g., via Claisen-Schmidt condensation of 3-methoxyacetophenone and benzaldehyde) and evaluate bioactivity using:

- MIC assays : Testing against Gram-positive/negative bacteria.

- SAR studies : Modifying methoxy positions to enhance potency .

Data Table :

| Derivative | Antibacterial Activity (MIC, µg/mL) | Key Structural Feature |

|---|---|---|

| Chalcone (3-methoxy-subst.) | 12.5–25.0 | α,β-unsaturated ketone core |

Future Directions

- Biocatalytic synthesis : Explore engineered enzymes for greener production .

- Environmental impact : Assess biodegradability via OECD 301F tests and ecotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.